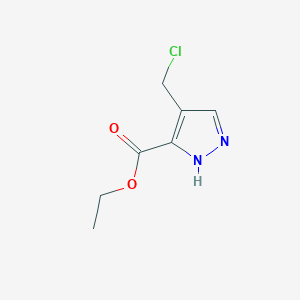
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
- Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is used in various chemical syntheses. For example, it reacts with substituted hydrazines in different solvents to yield mixtures of regioisomeric pyrazoles, which can be selectively formed under specific conditions (Mikhed’kina et al., 2009). Another study highlights its reaction with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process involving ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).
Use in Developing Novel Compounds
- This compound serves as a precursor in the synthesis of various novel compounds. For instance, it has been used to create new pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015), and in the synthesis of pyrazolo[4,3-d]-pyrimidin-7-one derivatives with potential antimicrobial and anticancer properties (Hafez et al., 2016).
Structural Analysis and Properties
- Studies involving this compound also focus on its structural properties. For example, a study detailed the crystal structure of a compound synthesized from it, highlighting its fungicidal and plant growth regulation activities (Minga, 2005). Another research investigated the structural, spectral, and theoretical aspects of a related pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJYSRDOVLRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)
![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2497927.png)



![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2497939.png)
![3-METHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2497940.png)

